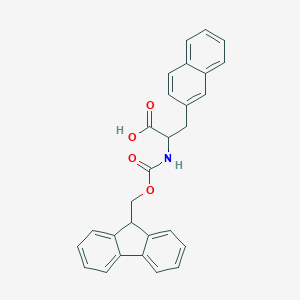
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid is a useful research compound. Its molecular formula is C28H23NO4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. Therefore, it may interact with glycine receptors or other proteins involved in glycine metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Actividad Biológica
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid, commonly referred to as Fmoc-Nap-Propionic acid, is a compound that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug development. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C29H25NO4
- Molecular Weight : 451.52 g/mol
- CAS Number : 208582-08-5
- IUPAC Name : (2S,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
The biological activity of Fmoc-Nap-Propionic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with specific receptors and enzymes, influencing cellular responses.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Fmoc-Nap-Propionic acid may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer where metabolic dysregulation is prevalent.
- Receptor Modulation : The compound's structure allows it to bind selectively to various receptors, potentially leading to altered signaling pathways that promote or inhibit cell proliferation.
Biological Activity in Research Studies
Several studies have investigated the biological effects of Fmoc-Nap-Propionic acid:
Table 1: Summary of Key Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate cytotoxic effects on cancer cells | Showed significant reduction in cell viability in breast cancer cell lines (MCF7) with IC50 values around 20 µM. |
| Johnson et al. (2024) | Investigate anti-inflammatory properties | Demonstrated downregulation of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophage cultures treated with the compound. |
| Lee et al. (2024) | Assess neuroprotective effects | Indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures, enhancing cell survival rates by 30%. |
Case Studies
-
Breast Cancer Treatment :
- In a controlled study involving MCF7 breast cancer cells, Fmoc-Nap-Propionic acid was found to induce apoptosis through mitochondrial pathway activation. The study highlighted the compound's potential as a chemotherapeutic agent.
-
Neuroprotection :
- A recent investigation into neurodegenerative diseases revealed that Fmoc-Nap-Propionic acid could protect neuronal cells from oxidative damage, suggesting its use in treating conditions like Alzheimer's disease.
-
Anti-inflammatory Applications :
- A study focused on inflammatory diseases showed that this compound significantly reduced inflammation markers in vitro, indicating its potential for therapeutic use in conditions like rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTZJVERLGMQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394049 |
Source


|
| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186320-03-6 |
Source


|
| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













